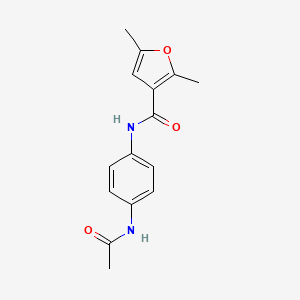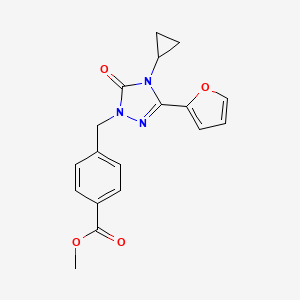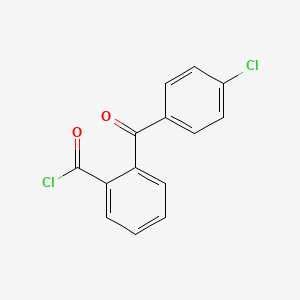![molecular formula C16H14F3N3O3S B2471647 8,9-diméthoxy-5-[(3,4,4-trifluoro-3-butényl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-31-6](/img/structure/B2471647.png)
8,9-diméthoxy-5-[(3,4,4-trifluoro-3-butényl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C16H14F3N3O3S and its molecular weight is 385.36. The purity is usually 95%.
BenchChem offers high-quality 8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agent Antimicrobien
Ce composé a été étudié pour son potentiel en tant qu'agent antimicrobien . Les dérivés de ce composé ont présenté une activité antifongique potentielle . Cela pourrait constituer une contribution significative compte tenu de la fréquence croissante des infections fongiques invasives et systémiques et du nombre limité d'antifongiques actuellement disponibles .
Inhibiteur de la PTP1B
Le composé a été étudié pour son potentiel en tant qu'inhibiteur de la protéine tyrosine phosphatase 1B (PTP1B) . La PTP1B joue un rôle clé dans les voies de signalisation qui régulent diverses fonctions cellulaires des micro-organismes et agit comme un régulateur négatif dans les voies de signalisation de l'insuline impliquées dans le diabète de type 2 et d'autres maladies métaboliques .
Agent Anticancéreux
Le potentiel du composé en tant qu'agent anticancéreux est également exploré . Les résidus actifs de la cystéine-215 et de l'arginine-221 de la PTP1B, avec lesquels ce composé interagit, sont connus pour jouer un rôle clé dans diverses fonctions cellulaires .
Anticonvulsivant
Les furochromones, une classe de composés à laquelle appartient ce composé, ont été étudiées pour leurs propriétés anticonvulsivantes . Cela suggère des applications potentielles dans le traitement de conditions telles que l'épilepsie .
Anti-inflammatoire
Les furochromones ont également été étudiées pour leurs propriétés anti-inflammatoires . Cela pourrait les rendre utiles dans le traitement de conditions caractérisées par une inflammation .
Analgésique
Une autre application potentielle des furochromones est en tant qu'analgésiques . Cela suggère qu'ils pourraient être utilisés dans la gestion de la douleur .
Antituberculeux
Les furochromones ont été étudiées pour leurs propriétés antituberculeuses . Cela pourrait les rendre précieuses dans la lutte contre la tuberculose .
Groupe protecteur pour la fraction thiol
Le groupe 3,4-diméthoxybenzyle dans le composé peut agir comme un groupe protecteur pour la fraction thiol, augmentant la solubilité et la stabilité du précurseur . Ce groupe peut être éliminé lors de la formation de la monocouche, en particulier à température élevée et en présence de protons .
Propriétés
IUPAC Name |
8,9-dimethoxy-5-(3,4,4-trifluorobut-3-enylsulfanyl)-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-24-11-5-8-10(6-12(11)25-2)20-16(22-7-13(23)21-15(8)22)26-4-3-9(17)14(18)19/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHAMLDWAXJWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCCC(=C(F)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2471564.png)

![N-(2,3-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2471567.png)

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2471572.png)
![methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate](/img/structure/B2471573.png)


![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2471579.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2471581.png)
![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/new.no-structure.jpg)

![2-Methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2471587.png)
